Eryvarinol B Eryvarinol B Eryvarinol B is a natural product found in Erythrina variegata with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1874257
InChI: InChI=1S/C30H34O9/c1-17(2)6-8-19-12-18(7-11-23(19)32)13-27(28(33)22-10-9-21(31)16-24(22)36-3)39-30(35)20-14-25(37-4)29(34)26(15-20)38-5/h6-7,9-12,14-16,27-28,31-34H,8,13H2,1-5H3/t27-,28+/m1/s1
SMILES:
Molecular Formula: C30H34O9
Molecular Weight: 538.6 g/mol

Eryvarinol B

CAS No.:

Cat. No.: VC1874257

Molecular Formula: C30H34O9

Molecular Weight: 538.6 g/mol

* For research use only. Not for human or veterinary use.

Eryvarinol B -

Specification

Molecular Formula C30H34O9
Molecular Weight 538.6 g/mol
IUPAC Name [(1S,2R)-1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate
Standard InChI InChI=1S/C30H34O9/c1-17(2)6-8-19-12-18(7-11-23(19)32)13-27(28(33)22-10-9-21(31)16-24(22)36-3)39-30(35)20-14-25(37-4)29(34)26(15-20)38-5/h6-7,9-12,14-16,27-28,31-34H,8,13H2,1-5H3/t27-,28+/m1/s1
Standard InChI Key GEPYENNZEVKGNW-IZLXSDGUSA-N
Isomeric SMILES CC(=CCC1=C(C=CC(=C1)C[C@H]([C@H](C2=C(C=C(C=C2)O)OC)O)OC(=O)C3=CC(=C(C(=C3)OC)O)OC)O)C
Canonical SMILES CC(=CCC1=C(C=CC(=C1)CC(C(C2=C(C=C(C=C2)O)OC)O)OC(=O)C3=CC(=C(C(=C3)OC)O)OC)O)C

Introduction

Natural Sources and Isolation

Botanical Sources

Eryvarinol B is primarily isolated from fungal species associated with the genus Erythrina. The Erythrina genus, belonging to the Fabaceae family (legumes), comprises approximately 130 species of trees, shrubs, and herbaceous plants, distributed primarily in tropical and subtropical regions. Various Erythrina species have been used in traditional medicine across different cultures, highlighting their potential medicinal properties. The stem bark of Erythrina variegata has been particularly noted as a source of bioactive compounds, including isoflavones and other secondary metabolites .

Extraction and Isolation Techniques

The isolation of Eryvarinol B typically involves several extraction and purification steps. Based on similar compounds isolated from Erythrina species, the process generally begins with the collection and preparation of plant material, followed by extraction using appropriate solvents. For instance, similar compounds have been isolated from the stem bark of Erythrina variegata using methods involving refluxing with ethanol, followed by partition with various solvents such as ethyl acetate and n-butanol . Advanced chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), are commonly employed for the separation and purification of the target compounds.

Chemical Structure and Properties

Physical and Chemical Properties

The physical and chemical properties of Eryvarinol B are influenced by its functional groups, which contribute to its solubility, stability, and reactivity. As a secondary metabolite with multiple functional groups, Eryvarinol B likely exhibits specific chemical behaviors in different environments, including various types of reactions that are characteristic of its structural features. These properties are crucial for understanding its biological activities and potential applications.

Structural Comparison with Related Compounds

Several related compounds have been identified from the Erythrina genus, including Eryvarinol A, Eryvarin A, and other isoflavones. Eryvarinol A, for example, has several synonyms that reflect its complex structure, including "[(1S,2R)-1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate" . Similarly, Eryvarin A has a molecular formula of C21H22O6 . These related compounds provide valuable context for understanding the structural characteristics of Eryvarinol B.

Biological Activities

Structure-Activity Relationships

The biological activities of Eryvarinol B are likely influenced by its structural features, including the presence of specific functional groups. Structure-activity relationship studies of related compounds from the Erythrina genus have contributed to understanding how structural modifications affect biological activities. Such studies are essential for identifying the pharmacophore (the structural portion responsible for the biological activity) and developing more effective derivatives.

Analytical Methods for Detection and Quantification

Spectroscopic Techniques

Various spectroscopic techniques are employed for the structural elucidation and identification of Eryvarinol B and related compounds. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). For instance, the structures of related compounds isolated from Erythrina variegata have been elucidated using "extensive spectroscopic studies, including high field NMR analyses" .

Chromatographic Methods

Chromatographic techniques are essential for the isolation, purification, and quantification of Eryvarinol B. These include thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC). Advanced hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), provide powerful tools for the analysis of complex mixtures containing Eryvarinol B and related compounds.

Data Table: Comparative Analysis of Erythrina-Derived Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Natural SourceReported Biological Activities
Eryvarinol BNot fully specified in search resultsNot specified in search resultsFungal species associated with Erythrina genusPotential therapeutic properties
Eryvarinol AC25H26O9 470.5 Erythrina variegata Not specified in search results
Eryvarin AC21H22O6 Not specified in search resultsNot specified in search resultsNot specified in search results
Alpinum isoflavoneNot specified in search resultsNot specified in search resultsErythrina variegata Not specified in search results
EpilupeolNot specified in search resultsNot specified in search resultsErythrina variegata Not specified in search results

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